molecular formula C14H17NO B6299684 N-(3-tert-Butylsalicylidene)-propynylamine CAS No. 457646-98-9

N-(3-tert-Butylsalicylidene)-propynylamine

Cat. No. B6299684
CAS RN: 457646-98-9
M. Wt: 215.29 g/mol
InChI Key: UGNJSESYJWTSFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-tert-Butylsalicylidene)-propynylamine (N-tBSP) is a synthetic compound that has seen a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of experiments and its ability to act as a catalyst in organic synthesis makes it an attractive option for scientists. N-tBSP has been used in a variety of experiments in a range of fields, including organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

N-(3-tert-Butylsalicylidene)-propynylamine has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent in biochemistry, and as a tool for pharmacological studies. In organic synthesis, this compound has been used to synthesize a variety of compounds, including drugs, pesticides, and other organic compounds. In biochemistry, this compound has been used to study the structure and function of proteins, as well as to study the interaction of proteins with other molecules. In pharmacology, this compound has been used to study the effects of drugs on cells and tissues.

Mechanism of Action

N-(3-tert-Butylsalicylidene)-propynylamine acts as a catalyst in organic synthesis by forming a covalent bond with the substrate. This covalent bond enables the substrate to undergo a variety of reactions, such as nucleophilic addition, substitution, and elimination. The covalent bond also serves to stabilize the transition state of the reaction, thus allowing the reaction to occur more rapidly.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cell culture studies, it has been shown to increase cell proliferation and to reduce cell death. In animal studies, this compound has been shown to reduce inflammation and to have anti-tumor effects. It has also been shown to reduce the risk of cardiovascular disease and to have anti-diabetic effects.

Advantages and Limitations for Lab Experiments

N-(3-tert-Butylsalicylidene)-propynylamine has a number of advantages for use in lab experiments. It is relatively inexpensive, easy to synthesize, and can be used in a variety of experiments. However, it also has some limitations. It is not very stable and can degrade over time, and it is also toxic and should be handled with care.

Future Directions

N-(3-tert-Butylsalicylidene)-propynylamine has a wide range of potential applications in scientific research. In the future, it could be used to study a variety of biological processes, such as protein structure and function, cellular metabolism, and pharmacological effects. Additionally, it could be used to develop new drugs or to improve existing drugs. It could also be used to develop new catalysts for organic synthesis, or to study the effects of environmental pollutants on cells and tissues. Finally, it could be used to study the effects of dietary supplements and other compounds on health and disease.

Synthesis Methods

N-(3-tert-Butylsalicylidene)-propynylamine can be synthesized using a variety of methods. The most common method involves the reaction of 3-tert-butylsalicylaldehyde and propynylamine in the presence of a base. This reaction produces this compound as the major product, along with a small amount of a by-product. The reaction can be carried out in either aqueous or organic solvents, and the reaction time can be adjusted to achieve the desired yield.

properties

IUPAC Name

2-tert-butyl-6-(prop-2-ynyliminomethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-5-9-15-10-11-7-6-8-12(13(11)16)14(2,3)4/h1,6-8,10,16H,9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNJSESYJWTSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1O)C=NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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